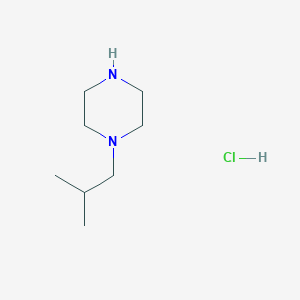

1-(2-Methylpropyl)piperazine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-Methylpropyl)piperazine hydrochloride, also known as BZP hydrochloride, is a synthetic compound that belongs to the piperazine family. BZP hydrochloride has been widely used in scientific research for its potential therapeutic applications.

Applications De Recherche Scientifique

Antidepressant and Antianxiety Properties : A study designed and synthesized novel derivatives of 1-(2-methylpropyl)piperazine, which were investigated for their antidepressant activities using the Porsolt’s behavioral despair (forced swimming) test and antianxiety activity using the plus maze method. Some derivatives showed significant antidepressant and antianxiety effects, highlighting the therapeutic potential of these compounds (Kumar et al., 2017).

Peptide Carboxyl Group Derivatization : Piperazine-based derivatives, such as 1-(2-Methylpropyl)piperazine hydrochloride, have been used for the derivatization of carboxyl groups on peptides. This process is crucial for enhancing the ionization efficiency of peptides in mass spectrometry, which is fundamental for comprehensive proteome analysis (Qiao et al., 2011).

Development of Dual Antihypertensive Agents : Research involved the design, synthesis, and characterization of new 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and their hydrochloride salts as potential dual antihypertensive agents. The structural and chemical properties of these compounds, including the position of protonation in the piperazine ring, were thoroughly investigated (Marvanová et al., 2016).

Analysis in Cancer Research : this compound derivatives have been used in cancer research for studying the metabolism of certain compounds, which exhibited anticancer activity and low toxicity. These studies are crucial for understanding the pharmacokinetics and metabolic pathways of potential anticancer drugs (Jiang et al., 2007).

Antagonist of Melanocortin-4 Receptor : Piperazine compounds have been identified as potent and selective antagonists of the melanocortin-4 receptor. Such compounds are studied for their potential in treating conditions like cachexia, and the derivatives involving this compound have shown promising results in promoting food intake in animal models, indicating potential therapeutic applications (Chen et al., 2007).

Antibacterial Activities : Piperazine units, including those derived from this compound, are common in various effective drugs. Novel 1,4-Disubstituted Piperazines have been synthesized and evaluated for their antibacterial activities, highlighting the broad spectrum of potential applications in antimicrobial and antibiotic drug development (Shroff et al., 2022).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 1-(2-Methylpropyl)piperazine hydrochloride is the GABA receptor . GABA (gamma-aminobutyric acid) receptors are a class of receptors that respond to the neurotransmitter GABA, the chief inhibitory compound in the mature vertebrate central nervous system.

Mode of Action

This compound acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors . This binding presumably causes hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Biochemical Pathways

It is known that the compound’s action on gaba receptors leads to the hyperpolarization of nerve endings . This hyperpolarization disrupts normal neural signaling, leading to the paralysis of the worm .

Result of Action

The primary result of the action of this compound is the paralysis of worms . By binding to GABA receptors and causing hyperpolarization of nerve endings, the compound induces flaccid paralysis in the worm . This paralysis allows the host body to easily remove or expel the invading organism .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound is typically stored at room temperature , suggesting that extreme temperatures could potentially affect its stability.

Propriétés

IUPAC Name |

1-(2-methylpropyl)piperazine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2.ClH/c1-8(2)7-10-5-3-9-4-6-10;/h8-9H,3-7H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGLSTELVMGHVOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1CCNCC1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(3,4-Dimethylphenyl)-2-oxoethoxy]-3-methoxybenzaldehyde](/img/structure/B2778849.png)

![1-{[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole](/img/structure/B2778850.png)

![(5R,7S)-N-(1-Cyanocyclopentyl)-5,7-dimethyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2778856.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclobutanecarboxamide](/img/structure/B2778857.png)

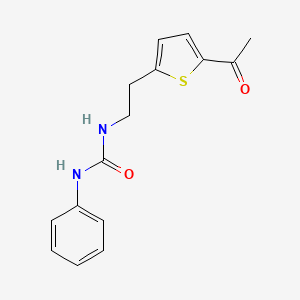

![2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2778858.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-methoxy-2-{[(4-methylpyrimidin-2-yl)thio]methyl}-4-oxopyridin-1(4H)-yl]acetamide](/img/structure/B2778861.png)

![2-Oxo-2-[3-(phenylsulfanyl)propanamido]ethyl 6-chloropyridine-3-carboxylate](/img/structure/B2778868.png)

![1-(4-chlorophenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one](/img/structure/B2778869.png)

![1-[2-[Tert-butyl(diphenyl)silyl]oxyethyl]cyclopropane-1-carbaldehyde](/img/structure/B2778870.png)

![N-(4-chlorophenyl)-2-{[6-(3-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2778871.png)